molecular formula C14H11FN2O3 B3856890 N'-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide

N'-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide

Cat. No. B3856890
M. Wt: 274.25 g/mol
InChI Key: ZAVJXEMUKJBCGF-LZYBPNLTSA-N
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Description

“N’-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide” is a chemical compound that belongs to the class of organic compounds known as hydrazides . These are compounds that contain a hydrazide group, which is a substructure characterized by the presence of two nitrogen atoms connected by a double bond with the general structure R-C(=O)N-NR’ (R,R’=H, organic group) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a hydrazide group attached to a benzene ring with a fluorine atom at the 2-position . The 2,4-dihydroxybenzohydrazide part of the molecule suggests the presence of two hydroxyl (-OH) groups on the benzene ring .


Chemical Reactions Analysis

Hydrazides can undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “N’-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide” might undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N’-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide” would depend on its specific structure. Factors that could influence its properties include the presence of the fluorine atom, the hydrazide group, and the hydroxyl groups .

Future Directions

The study of hydrazide compounds is an active area of research, and compounds like “N’-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide” could have potential applications in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-12-4-2-1-3-9(12)8-16-17-14(20)11-6-5-10(18)7-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJXEMUKJBCGF-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide
Reactant of Route 3
N'-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide
Reactant of Route 4
N'-(2-fluorobenzylidene)-2,4-dihydroxybenzohydrazide

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